molecular formula C34H69NO B14421845 N-Hexadecyloctadecanamide CAS No. 81126-74-1

N-Hexadecyloctadecanamide

Cat. No.: B14421845
CAS No.: 81126-74-1
M. Wt: 507.9 g/mol
InChI Key: OSPMNGSJOLCRIG-UHFFFAOYSA-N
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Description

N-Hexadecyloctadecanamide is a long-chain alkyl amide with a structure derived from hexadecylamine (C₁₆H₃₃NH₂) and octadecanoic acid (stearic acid, C₁₇H₃₅COOH). Its molecular formula is C₃₄H₆₉NO, and its molecular weight is approximately 507.0 g/mol. The compound features a hydrophobic alkyl backbone, making it suitable for applications requiring lipid-like behavior, such as surfactants, lubricants, or emulsifiers.

Properties

CAS No.

81126-74-1

Molecular Formula

C34H69NO

Molecular Weight

507.9 g/mol

IUPAC Name

N-hexadecyloctadecanamide

InChI

InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36)

InChI Key

OSPMNGSJOLCRIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.

Major Products Formed

    Oxidation: Hexadecanoic acid and octadecanoic acid.

    Reduction: Hexadecylamine and octadecylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hexadecyloctadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study amide bond formation and reactions.

    Biology: The compound is studied for its role in biological membranes and its interactions with proteins.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide

Key Data (from ):

  • Molecular formula: C₃₇H₇₅NO₄
  • Molecular weight : 598.00 g/mol
  • Appearance : White to pale yellow powder/solid with a mild odor.
  • Melting point : 69–77°C.
  • Functional groups : Amide, hydroxyl, ether.
  • Purity tests : Halogen content (80–110), carboxyl value (173–203), heavy metals <20 ppm, sulfur <40 ppm .

Comparison with N-Hexadecyloctadecanamide:

  • Structural Differences : The compound in has additional oxygen-containing groups (hydroxyethyl and hydroxypropyl ether), increasing polarity and hydrogen-bonding capacity. This compound lacks these groups, making it more hydrophobic.
  • Physical Properties : The hydroxy/ether substituents in the compound lower its melting point range (69–77°C) compared to pure long-chain amides, which typically melt at higher temperatures (>80°C). This compound likely has a higher melting point due to stronger van der Waals interactions.
  • Applications : The hydroxyl groups in the compound suggest compatibility with cosmetic formulations (e.g., emulsifiers or stabilizers), whereas this compound’s hydrophobicity may favor industrial lubricants or surfactants.

N-Hydroxyoctanamide

Key Data (from ):

  • CAS number : 7377-03-9
  • Molecular formula: C₈H₁₇NO₂
  • Molecular weight : 159.2 g/mol
  • Functional groups : Amide, hydroxyl .

Comparison with this compound:

  • Chain Length : N-Hydroxyoctanamide has a short carbon chain (C₈), whereas this compound has C₃₄. This difference drastically affects solubility; the former is more polar and water-soluble, while the latter is lipid-soluble.
  • Reactivity : The hydroxyl group on N-Hydroxyoctanamide’s amide nitrogen increases its reactivity (e.g., in hydrogen bonding or chelation), unlike this compound, which is chemically inert except at high temperatures.

Hexamethylene Diisocyanate (Unrelated but Included for Context)

Key Data (from ):

  • CAS number : 822-06-0
  • Molecular formula : C₈H₁₂N₂O₂
  • Functional groups : Isocyanate .

Comparison: Hexamethylene diisocyanate is a monomer used in polyurethane production and is chemically distinct from amides. Its isocyanate groups (-NCO) are highly reactive, unlike the stable amide bonds in this compound. This highlights the diversity in applications: diisocyanates are industrial polymers, while long-chain amides are surfactants or additives.

Research Findings and Implications

  • Purity Standards : The stringent purity tests for the compound (e.g., heavy metals <20 ppm) suggest regulatory requirements for cosmetic/pharmaceutical use, which may extend to this compound in similar applications .
  • Spectroscopic Identification : Infrared spectroscopy (IR) of the compound shows amide-related peaks at 1615 cm⁻¹ (C=O stretch) and hydroxyl peaks at 3300 cm⁻¹, critical for structural verification . This compound would lack hydroxyl peaks but retain amide C=O and alkyl CH stretches (~2900 cm⁻¹).
  • Thermal Stability : Long-chain amides like this compound are thermally stable, whereas hydroxy-containing analogs () may degrade at lower temperatures due to hydroxyl group reactivity.

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